

Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight

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Compound of Interest

Compound Name: *Ac-Ile-Glu-Thr-Asp-PNA*

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Technical Guide: Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic caspase-8 substrate, **Ac-Ile-Glu-Thr-Asp-pNA** (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document details its chemical properties, mechanism of action, applications in apoptosis research, and a general protocol for its use in enzymatic assays.

Core Data Presentation

Property	Value	Reference
CAS Number	219138-21-3	[1][2][3]
Molecular Formula	C27H38N6O12	[1][2][3]
Molecular Weight	638.62 g/mol	[1][2]
Synonyms	Ac-IETD-pNA, Caspase-8 Chromogenic Substrate I	[3][4]
Purity	≥95% to ≥98% (vendor specific)	[3][4]
Appearance	Solid powder	[5]
Storage Conditions	-20°C	[3][4]
Solubility	Soluble in DMSO, Formic Acid, and Water	[3][5]

Introduction and Mechanism of Action

Ac-Ile-Glu-Thr-Asp-pNA is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a downstream effector caspase.[5]

The principle of its use in assays is straightforward. In the presence of active caspase-8, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The amount of released pNA can be quantitatively measured by monitoring the absorbance of light at 405 nm.[4][6] The intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.

This substrate is also recognized by other caspases to a lesser extent, including caspase-6, caspase-10, and granzyme B, which should be considered when designing experiments.[5]

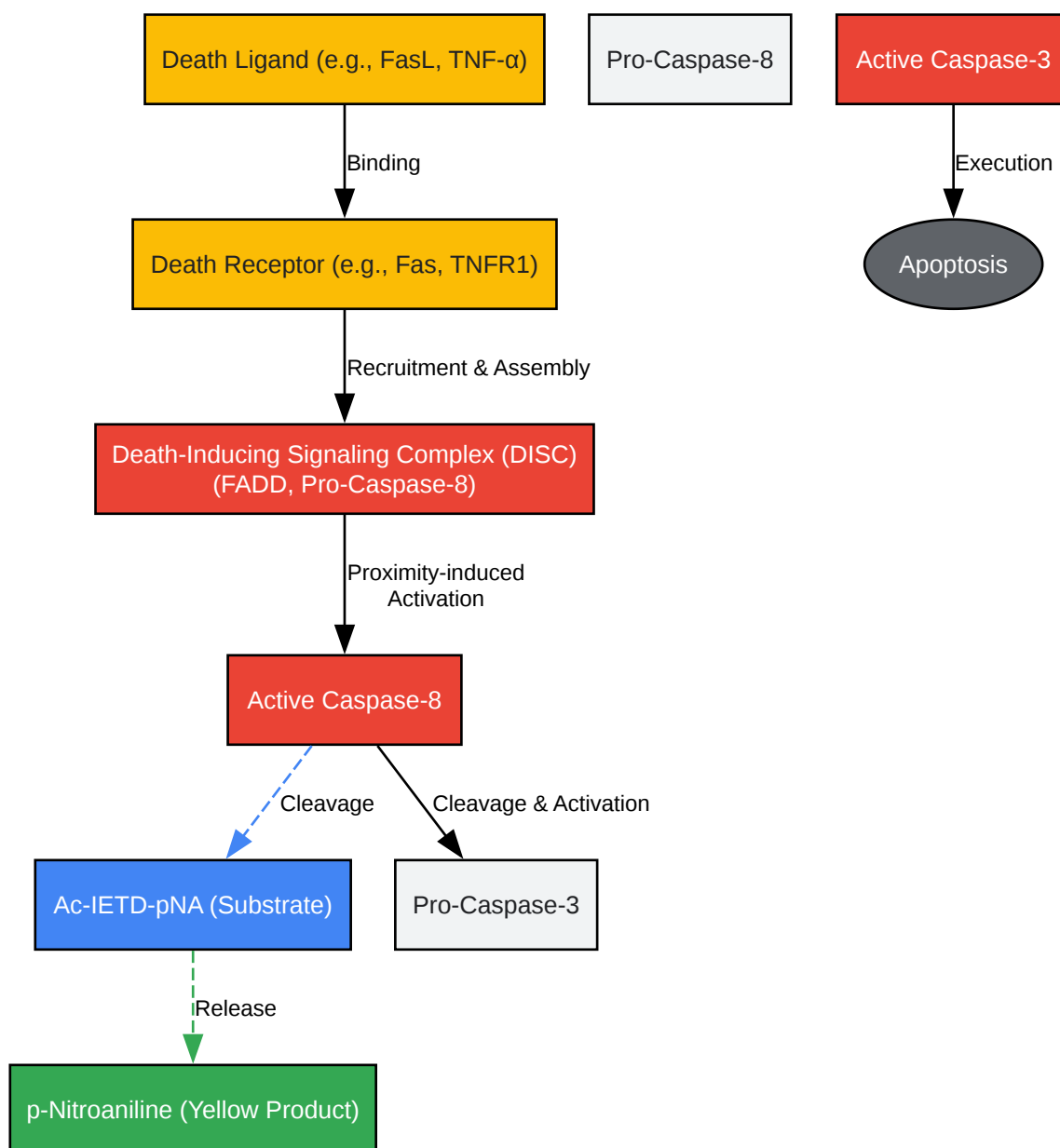
Applications in Research and Drug Development

The specificity and reliability of Ac-IETD-pNA make it an invaluable tool for:

- **Quantifying Caspase-8 Activity:** It is widely used in biochemical assays to measure the enzymatic activity of caspase-8 in cell lysates and purified enzyme preparations.[\[7\]](#)
- **Studying Apoptosis:** As a key initiator of the extrinsic apoptotic pathway, monitoring caspase-8 activity provides critical insights into the mechanisms of programmed cell death.
- **High-Throughput Screening:** The colorimetric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of caspase-8, aiding in drug discovery and development.[\[7\]](#)
- **Diagnostic Research:** Its application extends to the development of diagnostic tools for diseases where apoptosis plays a significant role.[\[7\]](#)

Signaling Pathway

Ac-IETD-pNA is utilized to probe the activity of caspase-8, a critical upstream enzyme in the death receptor-mediated apoptotic pathway. The activation of this pathway is a fundamental process in cellular homeostasis and disease.

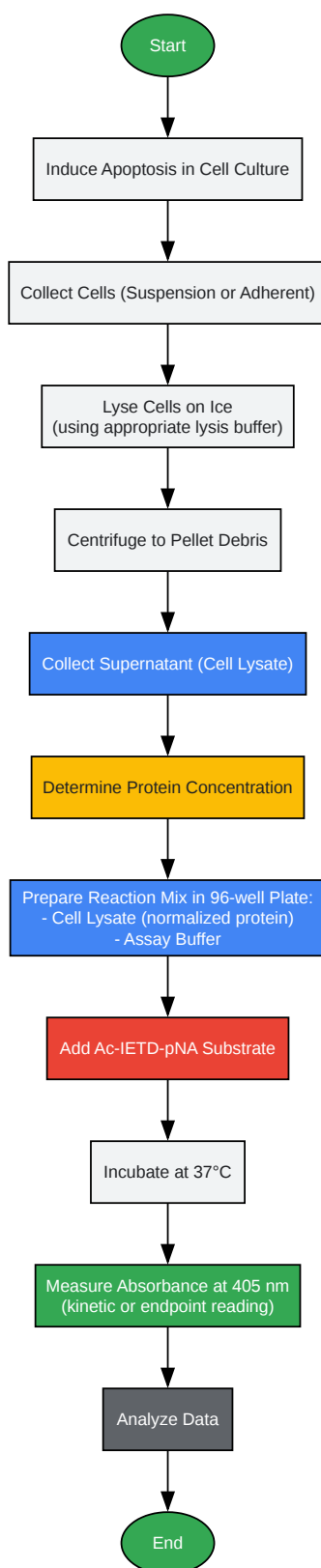


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Caption: Death Receptor-Mediated Apoptosis Pathway and Ac-IETD-pNA Cleavage.

Experimental Protocols

The following provides a generalized workflow for a colorimetric caspase-8 activity assay using Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.



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Caption: General Workflow for a Caspase-8 Colorimetric Assay.

Detailed Methodologies

1. Reagent Preparation:

- **Lysis Buffer:** A common lysis buffer composition is 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.
- **Assay Buffer:** A typical 1x assay buffer may contain 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.
- **Ac-IETD-pNA Substrate Stock Solution:** Prepare a stock solution (e.g., 2 mM) by dissolving the Ac-IETD-pNA powder in an appropriate solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[\[6\]](#)

2. Sample Preparation (Cell Lysates):

- Induce apoptosis in your cell line of interest using a known stimulus. A negative control (uninduced cells) should be run in parallel.
- For adherent cells, detach them using trypsin and collect by centrifugation. For suspension cells, collect directly by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 million cells) and incubate on ice for 30 minutes, vortexing occasionally.[\[8\]](#)
- Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure (96-well plate format):

- To each well, add a standardized amount of protein from the cell lysate (e.g., 50-100 µg).
- Add assay buffer to bring the total volume to 90 µL.
- To initiate the reaction, add 10 µL of the 2 mM Ac-IETD-pNA substrate solution to each well, for a final concentration of 0.2 mM.
- Incubate the plate at 37°C for 2-4 hours, or as determined by optimization experiments.[8]
- Measure the absorbance at 405 nm using a microplate reader. The readings can be taken at multiple time points (kinetic assay) or at a single endpoint.

4. Data Analysis:

- The caspase-8 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
- Compare the activity in the induced samples to the uninduced control to determine the fold-increase in caspase-8 activity.

This comprehensive guide provides essential information for the effective use of **Ac-Ile-Glu-Thr-Asp-pNA** in research and development. For specific applications, further optimization of the provided protocols may be necessary.

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